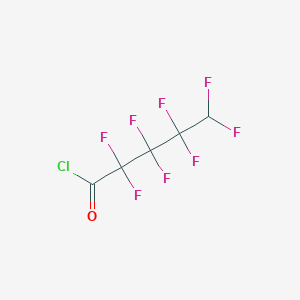

5H-Octafluoropentanoyl chloride

説明

The exact mass of the compound 5H-Octafluoropentanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5H-Octafluoropentanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Octafluoropentanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTHNTFUIUGECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379728 | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-71-6 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Octafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5H-Octafluoropentanoyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 5H-Octafluoropentanoyl chloride (CAS No. 376-71-6), a crucial fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior and its strategic applications in the synthesis of novel therapeutics.

Core Molecular Profile and Physicochemical Properties

5H-Octafluoropentanoyl chloride is a linear acyl chloride where the hydrocarbon chain is heavily substituted with fluorine atoms, leaving a single hydrogen at the terminal (ω-1) position. This structure imparts unique and valuable properties.

The molecule's full IUPAC name is 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride. Its structure can be represented as: H(CF₂)₄COCl.

Table 1: Physicochemical Properties of 5H-Octafluoropentanoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 376-71-6 | [1][2][3] |

| Molecular Formula | C₅HClF₈O | [1][2][4] |

| Molecular Weight | 264.50 g/mol | [1][2][4] |

| Boiling Point | 85-87 °C | [1][3] |

| Density | 1.670 g/cm³ | [1][3] |

| Refractive Index (n_D²⁰) | 1.324 | [1] |

| Appearance | Clear to brown liquid | [3][4] |

| Purity | Typically ≥97% | [2] |

The high density and relatively low boiling point for its molecular weight are characteristic of highly fluorinated organic compounds. The strong electron-withdrawing effect of the fluorine atoms significantly influences the molecule's reactivity, which we will explore in detail.

The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's unique properties—its small size, high electronegativity, and the strength of the C-F bond—are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule.[7]

Key advantages of strategic fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[7] This can increase a drug's half-life and bioavailability.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[7][8]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, solubility, and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

5H-Octafluoropentanoyl chloride serves as a key reagent for introducing the 5H-octafluoropentanoyl moiety, a valuable pharmacophore, into a target molecule.

Synthesis of 5H-Octafluoropentanoyl Chloride

General Synthetic Workflow

Caption: General synthesis workflow for 5H-Octafluoropentanoyl chloride.

Step-by-Step Laboratory Protocol

This is a representative protocol based on the general synthesis of acyl chlorides and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a trap containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ byproducts. The apparatus must be thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Reactant Charging: Charge the flask with one molar equivalent of 5H-octafluoropentanoic acid.

-

Reagent Addition: Slowly add an excess (typically 1.2 to 2.0 molar equivalents) of thionyl chloride to the flask. The reaction is often performed neat or in an inert solvent like dichloromethane.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by observing the cessation of gas evolution).

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting crude 5H-Octafluoropentanoyl chloride is then purified by fractional distillation under anhydrous conditions.

Reactivity and Mechanistic Insights

As an acyl chloride, 5H-Octafluoropentanoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution.[9][10] The extensive fluorination of the alkyl chain significantly enhances the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution of 5H-Octafluoropentanoyl chloride.

Key Reactions and Their Applications

-

Esterification: Reaction with alcohols yields 5H-octafluoropentanoate esters. These esters can be used as non-polar, fluorinated solvents or as intermediates in further synthesis.[11][12] A weak base like pyridine is often added to catalyze the reaction and neutralize the HCl byproduct.[11]

-

Amidation: Reaction with primary or secondary amines produces the corresponding amides. This is a fundamental reaction in the synthesis of many pharmaceuticals. The resulting fluorinated amides often exhibit increased metabolic stability.[11][12]

-

Hydrolysis: 5H-Octafluoropentanoyl chloride reacts vigorously with water to hydrolyze back to 5H-octafluoropentanoic acid and hydrochloric acid.[10][11] This highlights the need for stringent anhydrous handling conditions.

-

Friedel-Crafts Acylation: This reagent can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones containing the 5H-octafluoropentanoyl group. These ketones can be important intermediates in the synthesis of more complex molecules.

Applications in Drug Development and Medicinal Chemistry

-

Metabolic Blockers: The fluorinated chain can be installed at a known site of metabolic oxidation to prevent enzymatic degradation, thereby increasing the drug's in vivo half-life.[7]

-

Lipophilicity Modification: The 5H-octafluoropentyl group can significantly increase the lipophilicity of a molecule, which can be tuned to optimize membrane permeability and target engagement.

-

¹⁹F NMR Probe: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies, allowing researchers to monitor the drug's interaction with its biological target without the need for isotopic labeling.[13]

-

"Click" Chemistry: While not a direct "click" reaction, the high reactivity of acyl chlorides allows for efficient conjugation to molecules containing nucleophilic functional groups (e.g., amines on a protein or another small molecule), which is a core principle of click chemistry's efficiency.[14][15][16]

Safety, Handling, and Storage

5H-Octafluoropentanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1]

-

Hazards: It causes severe skin burns and eye damage.[1] Inhalation of its vapors can be harmful. The compound reacts with water to produce corrosive HCl gas.[10][17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Handling: Use only under anhydrous conditions.[20] Avoid contact with skin, eyes, and clothing.[19][21] Keep away from heat, sparks, and open flames.[1][22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, bases, and oxidizing agents.[19][23]

In case of a spill, neutralize with a weak base such as sodium bicarbonate before cleanup.[23]

Conclusion

5H-Octafluoropentanoyl chloride is more than just a chemical reagent; it is a strategic tool for molecular design in modern drug discovery. Its high reactivity, coupled with the beneficial properties imparted by its fluorinated chain, makes it an invaluable building block for creating more stable, potent, and effective therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher or scientist looking to leverage the power of fluorine in their work.

References

- Matrix Scientific. 5H-Octafluoropentanoyl chloride.

- Request PDF. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl).

- Alachem Co., Ltd. 376-71-6 | 5H-Octafluoropentanoyl chloride.

- ChemicalBook. 5H-OCTAFLUOROPENTANOYL CHLORIDE CAS#: 376-71-6.

-

CookeChem. 5H-OCTAFLUOROPENTANOYL CHLORIDE, 95%~99.99% , 376-71-6.

- PubMed Central (PMC).

- PubChem. 5H-Octafluoropentanoyl fluoride | C5HF9O | CID 2775877.

- Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Chemistry LibreTexts.

- Inhance Technologies. How Is Fluorine Used in the Medical Field?.

- Apollo Scientific.

- Wikipedia. Acyl chloride.

- TCI Chemicals.

- Master Organic Chemistry.

- RJPT.

- Patsnap. A kind of preparation method of 5-chloropentanoyl chloride.

- PubMed. Recent applications of click chemistry in drug discovery.

- KSCL (KRISHNA). Octanoyl Chloride MSDS.

- YouTube. Acid Chloride Reactions (General Mechanism).

- organic-chemistry.org. Acid to Acid Chloride - Common Conditions.

- ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.

- ResearchGate.

- Fisher Scientific.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- PubChem. Valeryl chloride | C5H9ClO | CID 61186.

- s

- Chemguide.

- Fiveable. Acid chlorides | Organic Chemistry II Class Notes.

- TOKYO CHEMICAL INDUSTRY CO., LTD.

Sources

- 1. 376-71-6 Cas No. | 5H-Octafluoropentanoyl chloride | Matrix Scientific [matrixscientific.com]

- 2. 376-71-6 | 5H-Octafluoropentanoyl chloride - Alachem Co., Ltd. [alachem.co.jp]

- 3. 5H-OCTAFLUOROPENTANOYL CHLORIDE CAS#: 376-71-6 [chemicalbook.com]

- 4. 5H-OCTAFLUOROPENTANOYL CHLORIDE , 95%~99.99% heidi@coreychem.com , 376-71-6 - CookeChem [cookechem.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. Acyl chloride - Wikipedia [en.wikipedia.org]

- 13. inhancetechnologies.com [inhancetechnologies.com]

- 14. rjptonline.org [rjptonline.org]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Valeryl chloride | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. kscl.co.in [kscl.co.in]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

Methodological & Application

Experimental setup for reactions with 5H-Octafluoropentanoyl chloride

Initiating Initial Research

I've just started gathering data on 5H- Octafluoropentanoyl chloride. My initial efforts involve extensive Google searches to build a foundational understanding of the compound. I'm focusing on chemical properties, typical reactions, and vital safety precautions. I plan to refine this groundwork before diving deeper.

Expanding Information Gathering

I'm now expanding my search beyond the basics. I'm focusing on reaction protocols involving this reagent, specifically acylation, esterification, and amide bond formations. I'm also digging into mechanistic details from authoritative sources. Concurrently, I'm identifying suitable solvents, catalysts, and safety protocols for handling this compound.

Deepening Search & Planning

I'm now expanding my search further. I'm focusing on reaction protocols involving this reagent, specifically acylation, esterification, and amide bond formations. I'm also digging into mechanistic details from authoritative sources. Concurrently, I'm identifying suitable substrates, solvents, catalysts, and bases. After analysis, I'll structure the application note with step-by-step procedures, including visualizations.

Derivatization of alcohols with 5H-Octafluoropentanoyl chloride for improved detection

Application Note & Protocol

Enhanced Detection of Alcohols via Derivatization with 5H-Octafluoropentanoyl Chloride for Gas Chromatography Applications

Abstract

The quantitative analysis of alcohols, particularly at trace levels, is often hindered by their high polarity, low volatility, and poor chromatographic peak shape. Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview and a detailed protocol for the derivatization of alcohols using 5H-Octafluoropentanoyl chloride. This acylation reaction converts alcohols into their corresponding 5H-octafluoropentanoate esters, which are significantly more volatile, less polar, and exhibit superior thermal stability. Crucially, the introduction of a polyfluorinated moiety dramatically enhances their sensitivity for detection by Gas Chromatography (GC), especially when coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) using negative ion chemical ionization.

Principles and Scientific Rationale

Chemical derivatization in the context of GC is a process that transforms an analyte into a more suitable form for analysis, addressing issues of volatility, stability, or detectability.[1] For alcohols, which contain a polar hydroxyl (-OH) group, direct GC analysis can lead to peak tailing due to interactions with the stationary phase and poor sensitivity.

The Acylation Mechanism

The derivatization of alcohols with 5H-Octafluoropentanoyl chloride is an acylation reaction. Specifically, it is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[2] This results in the formation of a stable ester derivative and hydrochloric acid (HCl) as a byproduct.[2][3]

The reaction is often facilitated by the addition of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:

-

Acid Scavenger: It neutralizes the HCl byproduct, driving the reaction equilibrium towards the product side.[3][4]

-

Catalyst: It can act as a catalyst by forming a more reactive acylpyridinium intermediate, accelerating the reaction rate, especially for less reactive or sterically hindered alcohols.

The reactivity of alcohols in this reaction is generally influenced by steric hindrance, following the order: primary > secondary > tertiary.

Caption: General reaction scheme for the derivatization of an alcohol.

Advantages of Using a Fluorinated Acylating Agent

The choice of 5H-Octafluoropentanoyl chloride is deliberate and offers several analytical advantages:

-

Enhanced Detectability: The multiple fluorine atoms are highly electronegative, making the derivative exceptionally responsive to Electron Capture Detectors (ECD), a highly sensitive detector for halogenated compounds.[1][5] This allows for quantification at ultra-trace levels.

-

Improved Mass Spectrometry: For GC-MS, the high fluorine content increases the molecular weight of the derivative, shifting its mass away from low-mass background interferences.[6] The derivatives also produce characteristic fragmentation patterns useful for structural confirmation.

-

Increased Volatility and Stability: The derivatization process replaces the polar hydrogen-bonding hydroxyl group with a larger, nonpolar ester group. This reduces intermolecular forces, increases volatility, and improves thermal stability, leading to better chromatographic performance.[5][7]

Detailed Experimental Protocol

This protocol provides a robust baseline for the derivatization of primary and secondary alcohols. Optimization may be required depending on the specific analyte and sample matrix.

Materials and Reagents

| Item | Specification | Recommended Supplier |

| 5H-Octafluoropentanoyl chloride | ≥98% Purity | Major chemical suppliers |

| Pyridine | Anhydrous, ≥99.8% | Major chemical suppliers |

| Target Alcohol(s) / Sample | Analytical Standard Grade | Major chemical suppliers |

| Solvents (e.g., Toluene, Hexane) | GC Grade or equivalent | Major chemical suppliers |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade or higher | Major chemical suppliers |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, granular | Major chemical suppliers |

| Vials | 2 mL, screw-top, with PTFE-lined septa | Chromatography supply company |

| Micropipettes | Calibrated | Standard lab equipment |

| Heating Block or Water Bath | Capable of 60-80°C | Standard lab equipment |

| Vortex Mixer | - | Standard lab equipment |

Safety Precaution: 5H-Octafluoropentanoyl chloride is corrosive and moisture-sensitive. Pyridine is toxic and flammable. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Step-by-Step Derivatization Procedure

Caption: Standard workflow for alcohol derivatization and analysis.

-

Sample Preparation: Place 100 µL of the sample or standard solution containing the alcohol(s) of interest into a 2 mL reaction vial. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and dried first. The solvent for the reaction should be aprotic, such as toluene or hexane.

-

Addition of Base: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and an HCl scavenger.[3]

-

Addition of Derivatizing Reagent: Add 50 µL of 5H-Octafluoropentanoyl chloride to the vial. Cap the vial tightly immediately after addition to prevent evaporation and exposure to moisture.

-

Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 45 minutes. The elevated temperature ensures the reaction proceeds to completion, a common practice for acylation derivatizations.[8][9] For sterically hindered alcohols, a higher temperature (e.g., 70-80°C) or longer reaction time may be necessary.

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Quenching and Extraction: Add 500 µL of a 5% sodium bicarbonate (NaHCO₃) aqueous solution to the vial to neutralize any remaining acidic components. Vortex for 1 minute. This step is crucial to protect the GC column from acid damage.[3][5]

-

Phase Separation: Centrifuge the vial briefly if necessary to separate the aqueous and organic layers. Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic layer to remove any residual water.

-

Final Sample: Transfer the final dried organic solution to an autosampler vial for GC analysis. The sample is now ready for injection.

Analytical Method and Expected Results

The derivatized alcohols can be analyzed effectively by GC-MS or GC-ECD. Below are typical starting parameters that should be optimized for your specific instrument and analytes.

GC-MS Parameters

| Parameter | Recommended Value | Rationale |

| GC System | Agilent 8890 or equivalent | Standard high-performance GC |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | General purpose, low-bleed column |

| Injection | 1 µL, Splitless | Maximizes sensitivity for trace analysis |

| Inlet Temp. | 270°C | Ensures complete vaporization of the derivative |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good efficiency |

| Oven Program | 60°C (1 min), ramp 15°C/min to 280°C (5 min) | Adapt based on analyte volatility |

| MS System | Agilent 5977 or equivalent | Standard single quadrupole or tandem MS |

| Ionization | Electron Impact (EI) or NCI | EI for general analysis, NCI for ultimate sensitivity |

| Source Temp. | 230°C | Standard operating temperature |

| Acquisition | Scan (50-550 amu) or SIM | Scan for unknowns, SIM for target quantification |

Expected Mass Spectra

The EI mass spectra of 5H-octafluoropentanoate esters are expected to show characteristic fragments. For example, the derivative of a simple primary alcohol like 1-butanol (R = -CH₂CH₂CH₂CH₃) would exhibit:

-

A molecular ion (M⁺), although it may be weak.

-

Loss of the alkoxy group (-OR).

-

Fragments corresponding to the fluoroacyl portion, such as [CF₂H(CF₂)₃CO]⁺.

-

Fragments from the alkyl chain of the original alcohol.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Low Product Peak | Reagent degradation due to moisture. | Use fresh, anhydrous reagents. Store derivatizing agent under inert gas. |

| Incomplete reaction. | Increase reaction time or temperature. Check catalyst addition. | |

| Broad or Tailing Peaks | Active sites in the GC system. | Use a deactivated inlet liner. Condition the column. |

| Presence of unreacted alcohol. | Optimize the reaction conditions for full conversion. | |

| Extraneous Peaks | Contaminated reagents or solvents. | Run a reagent blank to identify the source of contamination. |

| Byproducts from side reactions. | Optimize reaction conditions; ensure proper quenching and cleanup. |

References

-

Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Forde, D. A., & Turk, J. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B. Available at: [Link]

-

Hao, C., & Chen, L. (2009). Derivatization of Fatty Alcohol Ethoxylate Non-Ionic Surfactants Using 2-sulfobenzoic Anhydride for Characterization by Liquid chromatography/mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResearchGate (n.d.). Optimization for derivatization conditions: (A) Concentration of dansyl chloride. ResearchGate. Available at: [Link]

-

Valdez, C. A., et al. (2018). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Dunphy, J. C., et al. (2001). Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples. Environmental Science & Technology. Available at: [Link]

-

David, O., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

-

Dasgupta, A., & Yousef, M. A. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Regis Technologies (n.d.). GC Derivatization. Regis Technologies. Available at: [Link]

-

Wang, D., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. Available at: [Link]

-

Forde, D. A., & Turk, J. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available at: [Link]

-

Swartz, K. J., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A. Available at: [Link]

-

ResearchGate (n.d.). Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Li, F., & Cmarik, G. E. (2012). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry. Available at: [Link]

-

Pereira, V., et al. (2009). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. ResearchGate. Available at: [Link]

-

Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. Chrom Tech, Inc.. Available at: [Link]

-

de Souza, M. M., et al. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). PubMed. Available at: [Link]

-

Forde, D. A., & Turk, J. (2011). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. PubMed. Available at: [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]

- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting low yield in 5H-Octafluoropentanoyl chloride acylation

Troubleshooting Low Yield in 5H-Octafluoropentanoyl Chloride Acylation

Welcome to the technical support center for 5H-Octafluoropentanoyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document is structured to move from high-level, frequently asked questions to a deep, systematic troubleshooting guide based on observable experimental symptoms.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 5H-Octafluoropentanoyl chloride and its use in acylation reactions.

Q1: What is the fundamental mechanism of a 5H-Octafluoropentanoyl chloride acylation?

A1: This reaction is a classic Friedel-Crafts acylation, which falls under the category of electrophilic aromatic substitution. The core process involves the activation of 5H-Octafluoropentanoyl chloride with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form a highly reactive acylium ion.[1] This acylium ion is a potent electrophile that is then attacked by an electron-rich aromatic ring (the substrate), leading to the formation of a new carbon-carbon bond and yielding the desired aryl ketone. The final step is a deprotonation event that restores the aromaticity of the ring.[1]

Q2: What are the most common root causes for low yield in this specific acylation?

A2: The most frequent culprits for low yield are:

-

Catalyst Inactivity: The Lewis acid catalyst is extremely sensitive to moisture. Any water in the reaction system will hydrolyze and deactivate it.[2]

-

Reagent Degradation: 5H-Octafluoropentanoyl chloride itself is highly reactive and susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive 5H-Octafluoropentanoic acid.[3][4]

-

Substrate Deactivation: Friedel-Crafts acylations are inefficient or fail completely if the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[2][5]

-

Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition and the formation of tarry byproducts.[2][4]

Q3: How can I quickly assess the quality of my 5H-Octafluoropentanoyl chloride?

A3: Acyl chlorides are notoriously reactive.[3] A simple qualitative test is to carefully add a small drop of the acyl chloride to a vial containing an alcohol (like methanol) and a pH indicator. A rapid color change indicating strong acid (HCl) formation suggests the acyl chloride is active. For a more definitive analysis, an FT-IR spectrum should show a characteristic strong carbonyl (C=O) stretch for an acyl chloride around 1780-1815 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ would indicate significant hydrolysis to the carboxylic acid.

Q4: Is a stoichiometric amount of Lewis acid catalyst always necessary?

A4: Yes, in most cases, a stoichiometric amount (or even a slight excess) of the Lewis acid is required. This is a critical point often overlooked. The ketone product of the reaction can form a stable complex with the Lewis acid, effectively sequestering it and removing it from the catalytic cycle.[2][5] Therefore, less than one equivalent of the catalyst will result in an incomplete reaction.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues based on specific experimental observations.

Symptom 1: Low or No Product Formation

If your reaction yields little to no desired product, it points to a fundamental issue with one of the core components or conditions.

-

Causality: Lewis acids like AlCl₃ are powerful desiccants and react exothermically with water. This deactivation is irreversible and is a primary cause of reaction failure.[2] Using a substoichiometric amount also leads to incomplete conversion as the product-catalyst complex is often very stable.[2]

-

Diagnostic Protocol:

-

Check Catalyst Handling: Was the AlCl₃ bottle fresh? Was it dispensed in a glovebox or under a strong inert gas (Argon or Nitrogen) flow? Was it a fine, free-flowing powder, or were there clumps? Clumping can indicate hydration.

-

Test Reaction: Set up a small-scale, known-to-work Friedel-Crafts reaction (e.g., acetyl chloride with toluene) using the same batch of Lewis acid. If this control reaction also fails, the catalyst is highly suspect.

-

-

Corrective Action:

-

Purchase a new, sealed bottle of anhydrous AlCl₃.

-

Handle the catalyst exclusively under strict anhydrous and inert conditions. Flame-dry all glassware and cool it under an inert atmosphere before use.[3] Use freshly distilled, anhydrous solvents.

-

-

Causality: As an acyl chloride, this reagent is highly susceptible to hydrolysis.[3][4] Exposure to even trace atmospheric moisture can convert it to the corresponding carboxylic acid, which is unreactive under these conditions.

-

Diagnostic Protocol:

-

Analytical Verification: Obtain an FT-IR or ¹H NMR spectrum of your starting acyl chloride.

-

FT-IR: Look for the absence of a broad O-H peak and the presence of a sharp C=O peak in the correct acyl chloride region.

-

¹H NMR: The proton at the 5-position should appear as a characteristic triplet of triplets. The presence of a broad singlet elsewhere in the spectrum could indicate the carboxylic acid proton.

-

-

Derivatization Test: Quench a small amount of the acyl chloride with anhydrous methanol. Analyze the resulting mixture by GC-MS. The presence of the methyl ester derivative confirms the activity of the acyl chloride.

-

-

Corrective Action:

-

Causality: The high degree of fluorination in 5H-Octafluoropentanoyl chloride can influence the reactivity of the resulting acylium ion. The reaction may have a higher activation energy than a standard alkane-based acyl chloride, requiring thermal energy to proceed efficiently.[2]

-

Corrective Action:

-

Temperature Optimization: If the reaction was run at room temperature or 0°C, perform a small-scale trial with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or GC.

-

Solvent Choice: While dichloromethane (DCM) or dichloroethane (DCE) are common, consider a solvent with a higher boiling point like nitromethane or carbon disulfide for higher temperature reactions. Ensure the solvent is rigorously dried.

-

Troubleshooting Workflow: Low/No Product

Caption: A decision tree for troubleshooting low or no product yield.

Symptom 2: Significant Side Product Formation

The presence of multiple spots on a TLC plate or peaks in a GC trace indicates side reactions are competing with the desired acylation.

-

Causality: While the acyl group is deactivating, preventing a second acylation is less of an issue than in Friedel-Crafts alkylation, it can still occur if the aromatic substrate is highly activated (e.g., phenols, anilines, anisole).[2]

-

Diagnostic Protocol:

-

Analyze Byproducts: Attempt to isolate and characterize the major byproduct(s) by mass spectrometry. A mass corresponding to the addition of two acyl groups is a strong indicator of polysubstitution.

-

-

Corrective Action:

-

Control Stoichiometry: Use the aromatic substrate as the limiting reagent.

-

Reverse Addition: Add the activated aromatic substrate slowly to the solution of the acyl chloride-Lewis acid complex. This maintains a low concentration of the nucleophile, disfavoring multiple substitutions.

-

Lower Temperature: Running the reaction at a lower temperature can increase selectivity.

-

-

Causality: The formation of dark, insoluble materials often results from excessively high reaction temperatures, which can cause decomposition of the starting materials or polymerization of the aromatic substrate.[4]

-

Corrective Action:

-

Maintain Consistent Temperature: Use a temperature-controlled reaction bath to avoid hot spots.

-

Slow Addition: Add the acyl chloride dropwise at a controlled low temperature to manage any exotherm.[4]

-

Optimize Temperature: Systematically lower the reaction temperature in 10°C increments to find a balance between reaction rate and byproduct formation.

-

Key Experimental Protocols

Protocol 1: General Optimized Acylation with 5H-Octafluoropentanoyl Chloride

This protocol assumes a moderately activated aromatic substrate and represents a robust starting point.

-

Preparation:

-

Assemble a three-neck, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a pressure-equalizing dropping funnel.

-

Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry argon or nitrogen.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas, charge the flask with the anhydrous aromatic substrate (1.0 eq) and a rigorously dried solvent (e.g., dichloromethane, 3-5 mL per mmol of substrate).

-

In a separate, dry flask, prepare a solution of 5H-Octafluoropentanoyl chloride (1.1 eq) in the same dry solvent.

-

In the main reaction flask, cool the substrate solution to 0°C using an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to the stirred substrate solution. Note: This may be exothermic.

-

-

Acylation:

-

Once the Lewis acid has been added, transfer the acyl chloride solution to the dropping funnel.

-

Add the 5H-Octafluoropentanoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature. If necessary, gently heat the reaction to 40°C to drive it to completion. Monitor progress by TLC or GC.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture back to 0°C.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by dilute HCl (aq). Caution: This is a highly exothermic and gas-evolving step.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Data & Visualization

Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation

| Lewis Acid | Relative Activity | Key Characteristics | Considerations |

| AlCl₃ | Very High | Standard, highly effective, inexpensive.[1] | Highly moisture-sensitive; requires stoichiometric amounts; can promote side reactions at high temperatures.[2] |

| FeCl₃ | High | Milder than AlCl₃, can be more selective.[1] | Also moisture-sensitive, often requires slightly higher temperatures. |

| BF₃·OEt₂ | Moderate | Easy-to-handle liquid; good for sensitive substrates.[9] | Generally less reactive than AlCl₃; may require higher temperatures or longer reaction times. |

| Sc(OTf)₃ | High | Water-tolerant, recyclable catalyst.[10] | Significantly more expensive; often used in catalytic amounts for specific applications. |

General Reaction Mechanism

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 376-71-6 Cas No. | 5H-Octafluoropentanoyl chloride | Matrix Scientific [matrixscientific.com]

- 7. 5H-OCTAFLUOROPENTANOYL CHLORIDE , 95%~99.99% heidi@coreychem.com , 376-71-6 - CookeChem [cookechem.com]

- 8. 5H-Octafluoropentanoyl chloride [chemdict.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. Development of fluorous Lewis acid-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。